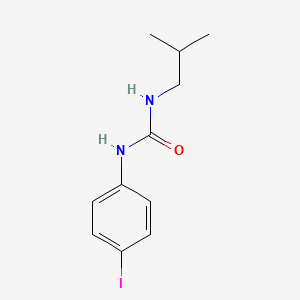
1-(4-Iodophenyl)-3-isobutylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-3-isobutylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an iodophenyl group attached to the nitrogen atom of the urea moiety, and an isobutyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-isobutylurea typically involves the reaction of 4-iodoaniline with isobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
- Dissolve 4-iodoaniline in anhydrous dichloromethane.
- Add isobutyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-3-isobutylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include urea derivatives with higher oxidation states.
Reduction Reactions: Products include phenyl derivatives and deiodinated compounds.
Scientific Research Applications
1-(4-Iodophenyl)-3-isobutylurea has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-isobutylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activities. The isobutyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding. The pathways involved may include inhibition of enzyme activities, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of an isobutyl group.
1-(4-Iodophenyl)-3-methylurea: Similar structure but with a methyl group instead of an isobutyl group.
1-(4-Iodophenyl)-3-ethylurea: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
1-(4-Iodophenyl)-3-isobutylurea is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15IN2O |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
1-(4-iodophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15IN2O/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChI Key |
LHQABZRCRLFDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















